molecular formula C7H12ClN3O2S B1378451 N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride CAS No. 1423032-16-9

N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride

Cat. No. B1378451
M. Wt: 237.71 g/mol
InChI Key: JQEUELGTJVEKMO-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride is an organic compound with the molecular formula C7H12ClN3O2S . It has an average mass of 237.707 Da and a monoisotopic mass of 237.033875 Da . This compound is commonly used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride consists of a pyridine ring attached to a sulfonamide group and an aminoethyl group .


Physical And Chemical Properties Analysis

N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride appears as a powder . The specific melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

  • Synthesis of New Pyridines with Sulfonamide Moiety

    • Scientific Field : Organic Chemistry .
    • Summary of Application : This study reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .
    • Methods of Application : The synthesis was carried out in the presence of a novel quinoline-based dendrimer-like ionic liquid. The ionic liquid was characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) .
    • Results or Outcomes : All target molecules were achieved in short reaction times and high yields .
  • Anti-Inflammatory Activities of Pyrimidines

    • Scientific Field : Pharmacology .
    • Summary of Application : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities .
    • Methods of Application : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Safety And Hazards

The safety information for N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(2-aminoethyl)pyridine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c8-3-5-10-13(11,12)7-2-1-4-9-6-7;/h1-2,4,6,10H,3,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEUELGTJVEKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride

CAS RN

1423032-16-9
Record name N-(2-aminoethyl)pyridine-3-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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